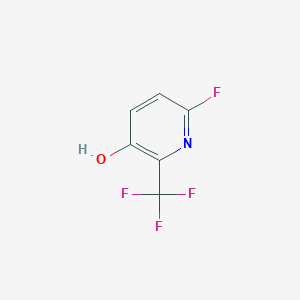

6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Agrochemicals

6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine: and its derivatives play a significant role in the agrochemical industry. They are primarily used in the synthesis of compounds that protect crops from pests. The introduction of Fluazifop-butyl , a derivative of this compound, marked the beginning of its application in agrochemicals. Since then, over 20 new agrochemicals containing this motif have been named under the ISO common names .

Pharmaceuticals

In the pharmaceutical sector, several drugs containing the trifluoromethylpyridine (TFMP) moiety, which includes 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine , have been approved for market use. These compounds are found in drugs with diverse therapeutic applications, such as antidepressants, antipsychotics, antihistamines, antifungals, anticancer, antioxidants, and anti-inflammatory medications .

Animal Health Products

The veterinary industry also benefits from the TFMP derivatives. Two veterinary products containing this group have been granted market approval, indicating its importance in animal health and wellness .

Synthesis of Chemical Intermediates

One of the most demanded derivatives is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , which serves as a chemical intermediate for synthesizing several crop-protection products. This highlights the compound’s significance in the production of various agrochemicals .

Anticancer Applications

Some halogenated pyridines, which include fluorinated derivatives like 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine , are being researched for their potential as anti-colorectal cancer compounds. This reflects the ongoing exploration of this compound’s applications in oncology .

Antihypertensive and Antihypoglycemic Agents

The compound’s derivatives are also being studied for their use as antihypertensive and antihypoglycemic agents, showcasing its potential in managing blood pressure and blood sugar levels .

Chemical Properties and Synthesis

The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of TFMP derivatives. Researchers are continually developing methods to synthesize these compounds, which is crucial for expanding their applications .

Future Prospects

It is anticipated that many novel applications of TFMP derivatives will be discovered in the future. The ongoing research and development in this field suggest that 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine will continue to be a key structural motif in the creation of innovative compounds for various industries .

Mechanism of Action

Target of Action

It is known that fluorinated pyridines, in general, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that the presence of the fluorine atom and the pyridine structure in trifluoromethylpyridines (tfmp) derivatives can result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Pharmacokinetics

It is known that the compound is a white or gray-white solid powder at room temperature and has poor solubility in water .

Result of Action

It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine. For instance, the compound’s solubility can be affected by the solvent used, and its reactivity can be influenced by temperature and pH . Furthermore, the presence of fluorine atoms in the compound structure can improve physical, biological, and environmental properties, making it a useful modification in the search for new agricultural products .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINPZULSVZTVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

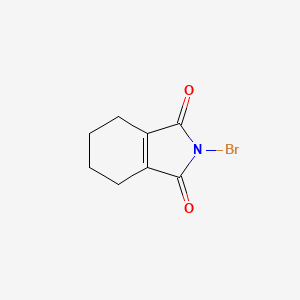

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

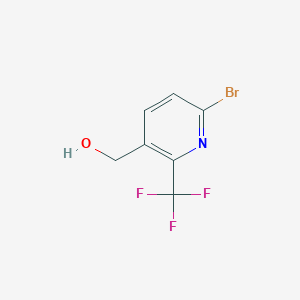

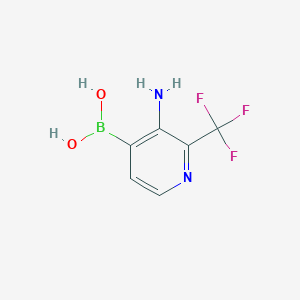

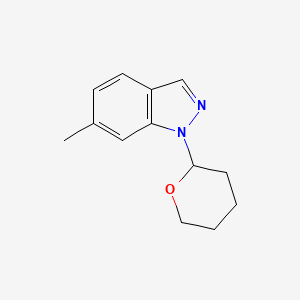

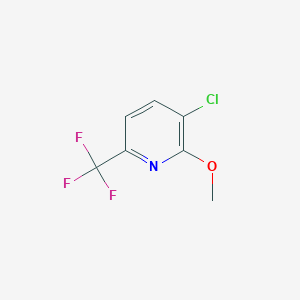

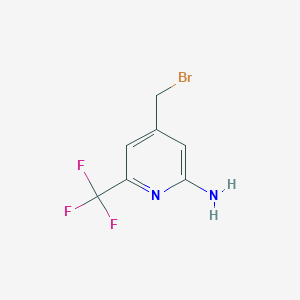

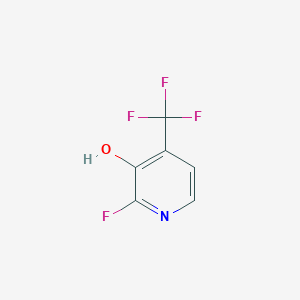

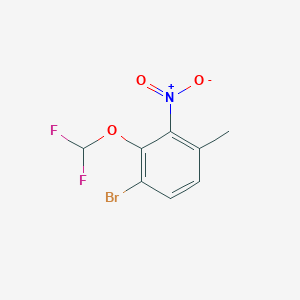

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)

![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)